Cas no 107902-67-0 (Tazofelone)

Tazofelone Chemical and Physical Properties
Names and Identifiers
-
- 4-Thiazolidinone,5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-
- LY 213829
- Tazofelone
- SCHEMBL380266
- 5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-4-thiazolidinone
- LY-213829
- Tazofelone [USAN:INN]
- 5-(3,5-Di-tert-butyl-4-hydroxybenzyl)thiazolidin-4-one
- 107902-67-0
- EX-A5790
- CHEMBL132991
- MS-24761
- ly213829
- 4-THIAZOLIDINONE, 5-((3,5-BIS(1,1-DIMETHYLETHYL)-4-HYDROXYPHENYL)METHYL)-, (+/-)-
- 5-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl-4-thiazolidinone
- 5-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYL]-1,3-THIAZOLIDIN-4-ONE
- HY-137789
- (+/-)-5-(3,5-DI-TERT-BUTYL-4-HYDROXYBENZYL)-4-THIAZOLIDINONE
- Tazofelone (USAN/INN)
- DTXSID60869857
- 4-Thiazolidinone, 5-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)-, (+-)-
- TAZOFELONE [INN]
- VH2I1JN8Q1
- CS-0141945
- (+-)-5-(3,5-Di-tert-butyl-4-hydroxybenzyl)-4-thiazolidinone
- 5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one
- NS00122252
- 136433-51-7
- AKOS040745085
- F77494
- UNII-VH2I1JN8Q1
- TAZOFELONE [USAN]
- ILMMRHUILQOQGP-UHFFFAOYSA-N
- D06013
- 5-[[3,5-bis-(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-4-thiazolidinone
- Q27291830
- 5-((3,5-bis-(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)-4-thiazolidinone
- DA-78229
-
- Inchi: InChI=1S/C18H27NO2S/c1-17(2,3)12-7-11(9-14-16(21)19-10-22-14)8-13(15(12)20)18(4,5)6/h7-8,14,20H,9-10H2,1-6H3,(H,19,21)
- InChI Key: ILMMRHUILQOQGP-UHFFFAOYSA-N
- SMILES: O=C1NCSC1CC1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1
Computed Properties
- Exact Mass: 321.17641
- Monoisotopic Mass: 321.176
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 386
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 74.6A^2
Experimental Properties
- Density: 1.105
- Boiling Point: 460.9°C at 760 mmHg
- Flash Point: 232.6°C
- Refractive Index: 1.554
- PSA: 49.33
- LogP: 4.04760
Tazofelone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-137789-25mg |
Tazofelone |
107902-67-0 | 98.89% | 25mg |
¥9600 | 2024-07-20 | |
MedChemExpress | HY-137789-10mg |
Tazofelone |
107902-67-0 | 98.89% | 10mg |
¥4800 | 2024-07-20 | |
MedChemExpress | HY-137789-10mM*1mLinDMSO |
Tazofelone |
107902-67-0 | 98.89% | 10mM*1mLinDMSO |
¥3520 | 2023-07-25 | |
ChemScence | CS-0141945-50mg |
Tazofelone |
107902-67-0 | 98.89% | 50mg |
$1440.0 | 2022-04-28 | |
Aaron | AR023P4Q-1mg |
Tazofelone |
107902-67-0 | 98% | 1mg |
$100.00 | 2025-02-13 | |
Ambeed | A1226775-10mg |
5-(3,5-Di-tert-butyl-4-hydroxybenzyl)thiazolidin-4-one |
107902-67-0 | 98% | 10mg |
$530.0 | 2025-02-27 | |
Ambeed | A1226775-50mg |
5-(3,5-Di-tert-butyl-4-hydroxybenzyl)thiazolidin-4-one |
107902-67-0 | 98% | 50mg |
$1531.0 | 2025-02-27 | |
MedChemExpress | HY-137789-50mg |
Tazofelone |
107902-67-0 | 98.89% | 50mg |
¥14400 | 2023-08-31 | |
S e l l e c k ZHONG GUO | S0768-5mg |
Tazofelone |
107902-67-0 | 5mg |
¥2841.93 | 2022-04-26 | ||
ChemScence | CS-0141945-5mg |
Tazofelone |
107902-67-0 | 98.89% | 5mg |
$320.0 | 2022-04-28 |
Tazofelone Related Literature
-
Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
Additional information on Tazofelone
Recent Advances in Tazofelone (107902-67-0) Research: A Comprehensive Review
Tazofelone (CAS: 107902-67-0) is a synthetic small molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on its mechanism of action, pharmacological properties, and clinical efficacy in treating inflammatory and autoimmune diseases. This research brief aims to synthesize the latest findings on Tazofelone, providing a comprehensive overview of its current status in drug development and therapeutic potential.
One of the most notable advancements in Tazofelone research is its role as a selective inhibitor of leukotriene biosynthesis. Leukotrienes are inflammatory mediators implicated in various pathological conditions, including asthma, rheumatoid arthritis, and inflammatory bowel disease (IBD). Recent preclinical studies have demonstrated that Tazofelone effectively suppresses leukotriene production by targeting key enzymes in the arachidonic acid pathway. This mechanism has been validated in animal models of colitis, where Tazofelone administration significantly reduced inflammation and improved disease outcomes.
In addition to its anti-inflammatory properties, Tazofelone has shown promise in modulating immune responses. A 2023 study published in the Journal of Medicinal Chemistry revealed that Tazofelone interacts with specific G-protein-coupled receptors (GPCRs) on immune cells, leading to the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6. This dual-action mechanism—targeting both leukotriene biosynthesis and cytokine production—positions Tazofelone as a potential multi-faceted therapeutic agent for complex inflammatory disorders.
Clinical trials evaluating Tazofelone's efficacy and safety have also progressed in recent years. Phase II trials conducted in patients with moderate-to-severe ulcerative colitis reported a statistically significant reduction in disease activity scores compared to placebo. Notably, the drug exhibited a favorable safety profile, with minimal adverse effects reported. These findings have spurred further investigations into its use for other autoimmune conditions, such as Crohn's disease and psoriasis.
Despite these promising results, challenges remain in the development of Tazofelone. Pharmacokinetic studies indicate variability in drug absorption and metabolism among individuals, which may impact its therapeutic window. Researchers are currently exploring novel formulations, including nanoparticle-based delivery systems, to enhance bioavailability and reduce interpatient variability. Additionally, ongoing studies are investigating potential drug-drug interactions, particularly with commonly prescribed immunosuppressants.
Looking ahead, the future of Tazofelone research appears bright. With its unique mechanism of action and demonstrated clinical benefits, it holds potential as a first-in-class therapy for inflammatory and autoimmune diseases. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation from bench to bedside. Future research directions may include combination therapies, biomarker identification for patient stratification, and expansion into other therapeutic areas such as neurodegenerative diseases.
107902-67-0 (Tazofelone) Related Products
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
